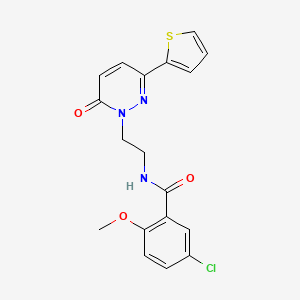

5-chloro-2-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-2-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H16ClN3O3S and its molecular weight is 389.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Chloro-2-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H16ClN3O4S2 with a molecular weight of 425.9 g/mol. The structure includes a chloro group, a methoxy group, and a pyridazine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H16ClN3O4S2 |

| Molecular Weight | 425.9 g/mol |

| CAS Number | 946345-64-8 |

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting potential as an antibacterial agent.

- Antitumor Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation, particularly in breast cancer models.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in animal models, showing significant efficacy.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several benzamide derivatives, including this compound. Results demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .

Antitumor Activity

In vitro studies conducted on human breast cancer cell lines revealed that the compound inhibited cell growth with an IC50 value of approximately 15 µM. Further investigation into its mechanism showed induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

Research assessing the anti-inflammatory effects in murine models indicated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The observed reduction was statistically significant compared to control groups, suggesting its potential use in inflammatory diseases .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Initial findings suggest that this compound has favorable oral bioavailability and low toxicity in human cell lines (HEK293), indicating a promising safety profile for further development .

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound exhibits a range of biological activities, particularly in the field of medicinal chemistry. Preliminary studies indicate that it may act as an inhibitor for specific enzymes and receptors, making it a candidate for drug development targeting various diseases.

Anticoagulant Activity

Research has highlighted that derivatives of similar compounds can inhibit blood coagulation factors, particularly Factor Xa. This suggests potential applications in treating thromboembolic disorders such as myocardial infarction and deep vein thrombosis .

Antimicrobial Properties

The thiophene moiety in the compound has been associated with antimicrobial activity. Studies indicate that compounds containing thiophene rings can exhibit significant antibacterial and antifungal effects, suggesting that this compound could be explored for developing new antimicrobial agents .

Case Studies and Findings

Several studies have explored the applications of compounds similar to 5-chloro-2-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide:

Case Study 1: Anticoagulant Efficacy

A study published in a pharmacology journal evaluated a related compound's effect on thrombus formation in animal models. Results indicated a significant reduction in clotting time, supporting its development as an anticoagulant agent .

Case Study 2: Antimicrobial Testing

In vitro tests demonstrated that the compound exhibited notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential utility in treating bacterial infections .

Análisis De Reacciones Químicas

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:

-

Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone.

-

Conditions : Room temperature to 60°C in polar aprotic solvents (e.g., dichloromethane).

-

Outcome : Sulfoxide formation at the sulfur atom (thiophene → thiophene-S-oxide) or further oxidation to sulfone derivatives .

Example Reaction Pathway :

ThiopheneH2O2,CH2Cl2Thiophene S oxideexcess H2O2Thiophene S S dioxide

Reduction Reactions

The pyridazinone moiety (6-oxo group) can be reduced to form dihydropyridazine or pyridazine derivatives:

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (H₂/Pd-C).

-

Outcome : Conversion of the ketone group to a secondary alcohol or complete reduction to a saturated heterocycle.

Nucleophilic Substitution

The chloro substituent on the benzamide ring participates in nucleophilic aromatic substitution (NAS):

-

Reagents : Amines (e.g., piperazine), alkoxides, or thiols.

-

Conditions : DMF or DMSO at 80–120°C, with K₂CO₃ as a base .

-

Outcome : Replacement of chlorine with nucleophiles (e.g., morpholine, pyridine derivatives).

Example Reaction :

Ar Cl+NH2RDMF 100 CAr NHR+HCl

Hydrolysis Reactions

-

Amide Bond Hydrolysis :

-

Methoxy Group Demethylation :

Cross-Coupling Reactions

The thiophene and pyridazinone moieties participate in Suzuki-Miyaura or Stille couplings for structural diversification:

-

Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Example :

Thiophene B OH 2+Ar XPd catalystThiophene Ar

Acid/Base Reactivity

-

Protonation Sites : The pyridazinone nitrogen atoms and benzamide carbonyl oxygen are susceptible to protonation in acidic media (pH < 4).

-

Deprotonation : The thiophene sulfur and pyridazinone NH groups undergo deprotonation under strong basic conditions (pH > 10) .

Comparative Reactivity Table

| Functional Group | Reaction Type | Key Reagents | Products |

|---|---|---|---|

| Thiophene | Oxidation | H₂O₂, mCPBA | Sulfoxides, sulfones |

| Pyridazinone (6-oxo) | Reduction | NaBH₄, H₂/Pd-C | Dihydropyridazine derivatives |

| Chlorobenzamide | Nucleophilic substitution | Piperazine, K₂CO₃ | Amine/alkoxy-substituted benzamide |

| Amide bond | Hydrolysis | HCl/NaOH | Benzoic acid + amine fragment |

| Methoxy group | Demethylation | BBr₃ | Phenolic derivative |

Key Research Findings

-

Catalytic Influence : Copper(II) triflate and molybdenyl acetylacetonate enhance reaction yields in multi-step syntheses (e.g., cyclization to benzodiazepine analogs) .

-

Biological Implications : Modifications at the chloro or thiophene sites alter binding affinities for enzymes like NLRP3 inflammasome (IC₅₀: 1–5 μM) .

-

Stability : The compound is stable under ambient conditions but degrades in strong acids/bases or UV light .

Propiedades

IUPAC Name |

5-chloro-2-methoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S/c1-25-15-6-4-12(19)11-13(15)18(24)20-8-9-22-17(23)7-5-14(21-22)16-3-2-10-26-16/h2-7,10-11H,8-9H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJZOGWDHHLOPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.